Palladium(II) benzoate

Übersicht

Beschreibung

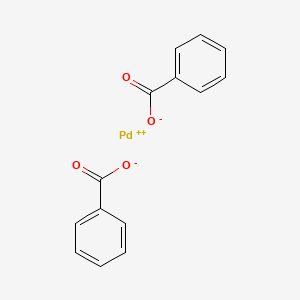

Palladium(II) benzoate is a chemical compound with the linear formula C14H10O4Pd . It is used in various scientific and industrial applications .

Synthesis Analysis

Palladium(II) complexes have been synthesized using a variety of methods. One approach involves the use of palladium nanoparticles, which have shown selective catalytic activity . Another method involves a palladium-catalyzed carbonylation reaction for the synthesis of benzyl benzoates from aryl bromides .

Molecular Structure Analysis

The molecular formula of Palladium(II) benzoate is C14H10O4Pd . The structure of palladium(II) complexes has been studied extensively, with a focus on the effects of substituents on the structure around palladium .

Chemical Reactions Analysis

Palladium(II) complexes are known for their catalytic activity. They are involved in various chemical reactions such as petroleum cracking, selective low oxide, and alkanes oxidation . They also play a role in carbon–carbon bond forming reactions like the Heck reaction and Suzuki coupling .

Physical And Chemical Properties Analysis

Palladium(II) benzoate has a molecular weight of 348.6 g/mol . It is known to have unique properties due to the configuration of its outermost electron shells .

Wissenschaftliche Forschungsanwendungen

a. Heck Reaction: The Heck reaction is a powerful method for C-C bond formation. Palladium(II) benzoate serves as a catalyst in this reaction, enabling the coupling of aryl or vinyl halides with alkenes to produce substituted olefins. This process finds applications in pharmaceuticals, agrochemicals, and materials synthesis .

b. Suzuki-Miyaura Cross-Coupling: Pd(II) complexes, including palladium(II) benzoate, play a pivotal role in Suzuki-Miyaura cross-coupling reactions. These reactions allow the construction of biaryl compounds, which are essential in drug discovery and materials science .

Sensors

Palladium(II) benzoate-based nanocomposites exhibit intriguing sensing capabilities:

a. Gas Sensors: Pd(II) benzoate nanoparticles can be incorporated into gas sensors for detecting hydrogen (H2) and other gases. Their high surface area and sensitivity make them valuable for environmental monitoring and industrial safety .

Environmental Remediation

Palladium(II) benzoate contributes to environmental protection:

a. Heavy Metal Removal: Pd(II) benzoate nanoparticles act as catalysts for converting toxic hexavalent chromium (Cr(VI)) into less harmful trivalent chromium (Cr(III)). This process aids in removing heavy metal pollutants from water and soil .

Biological Activity

Palladium(II) benzoate demonstrates intriguing biological effects:

a. Antibacterial Properties: Pd(II) benzoate nanoparticles exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. They can be explored for medical applications and wound healing .

b. Anticancer Potential: Pd(II) benzoate nanoparticles (especially when stabilized with polyvinylpyrrolidone, PVP) display anticancer effects. They have been studied against human breast cancer cells (MCF7) .

Alaqarbeh, M., Adil, S.F., Ghrear, T., Khan, M., Bouachrine, M., & Al-Warthan, A. (2023). Recent Progress in the Application of Palladium Nanoparticles: A Review. Catalysts, 13(10), 1343. Read full article 📚

Wirkmechanismus

Target of Action

Palladium(II) benzoate is a complex compound that primarily targets molecular structures within cells. The exact targets can vary depending on the specific application of the compound. For instance, in the context of catalysis, palladium(II) benzoate targets specific organic molecules to facilitate chemical reactions .

Mode of Action

Palladium(II) benzoate interacts with its targets through a process known as coordination chemistry . In the context of catalysis, palladium(II) benzoate can facilitate the ortho alkylation of benzoic acids with alkyl halides . The compound acts as a catalyst, accelerating the reaction without being consumed in the process. The palladium(II) ion in the compound can form bonds with organic molecules, enabling it to influence their chemical behavior .

Biochemical Pathways

The biochemical pathways affected by palladium(II) benzoate are largely dependent on its specific application. In catalysis, the compound can influence a variety of chemical reactions, including the formation of C–H bonds . This can lead to the production of various organic compounds, including γ– and ™– benzolactones .

Pharmacokinetics

Like other palladium compounds, it is expected to have low solubility in water This could potentially impact its bioavailability and distribution within an organism

Result of Action

The molecular and cellular effects of palladium(II) benzoate’s action are largely dependent on its specific application. In the context of catalysis, the compound can facilitate the formation of various organic compounds . In potential anticancer applications, palladium(II) complexes have been shown to induce cell death and affect antioxidant defense mechanisms .

Action Environment

The action, efficacy, and stability of palladium(II) benzoate can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other chemicals in the reaction mixture . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .

Safety and Hazards

Zukünftige Richtungen

Research on palladium(II) complexes is ongoing, with a focus on their potential applications in various fields. For instance, palladium(II) complexes are being explored for their potential anticancer activity . Additionally, the development of efficient catalysts for both Suzuki–Miyaura and Heck cross-coupling reactions is a promising future direction .

Eigenschaften

IUPAC Name |

palladium(2+);dibenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDNHPPMQMZYJQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)

![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)

![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)